molecular formula C9H10N2O B1452221 N-(5-methylpyridin-2-yl)prop-2-enamide CAS No. 851914-61-9

N-(5-methylpyridin-2-yl)prop-2-enamide

Cat. No.: B1452221
CAS No.: 851914-61-9
M. Wt: 162.19 g/mol
InChI Key: WFLGCVWAIPLCRL-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)prop-2-enamide (CAS 851914-61-9) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound features a pyridine ring system, a structural motif of significant interest in medicinal chemistry due to its prevalence in molecules with therapeutic value . Its molecular structure includes an acrylamide group, making it a versatile building block or intermediate in organic and medicinal chemistry research. Researchers utilize this compound in the synthesis of more complex heterocyclic structures. For instance, compounds with the N-(pyridin-2-yl)amide skeleton can serve as precursors in chemodivergent syntheses, enabling access to diverse molecular architectures such as imidazo[1,2-a]pyridines from reactions with α-bromoketones . Imidazo[1,2-a]pyridines are important scaffolds in drug discovery . Furthermore, substituted pyridines are known to exhibit a range of biological activities, and this compound provides a valuable template for further structural modification and exploration of structure-activity relationships . The product must be stored under an inert atmosphere at 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet for proper handling information.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-9(12)11-8-5-4-7(2)6-10-8/h3-6H,1H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLGCVWAIPLCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of 5-methyl-2-aminopyridine with Acryloyl Chloride

Overview:
The most straightforward and commonly employed method to prepare N-(5-methylpyridin-2-yl)prop-2-enamide is the acylation of 5-methyl-2-aminopyridine with acryloyl chloride. This reaction forms the amide bond by nucleophilic attack of the amine on the acid chloride.

Reaction Conditions:

  • Reagents: 5-methyl-2-aminopyridine, acryloyl chloride
  • Base: Triethylamine (or another organic base) to neutralize generated HCl
  • Solvent: Dichloromethane or other aprotic organic solvents
  • Temperature: Typically room temperature to slightly elevated (20–40°C)
  • Reaction Time: Several hours (commonly 2–6 hours) to ensure complete conversion

Mechanism:
The lone pair on the nitrogen of the aminopyridine attacks the electrophilic carbonyl carbon of acryloyl chloride, forming a tetrahedral intermediate. This intermediate collapses, releasing chloride ion and forming the amide bond. The base scavenges the HCl byproduct, preventing protonation of the amine and side reactions.

Advantages:

  • Straightforward and high-yielding
  • Mild conditions preserving the sensitive alkene in the prop-2-enamide
  • Scalable for industrial synthesis

Electrophilic Activation of Amides for Enamide Formation

Overview:
An advanced synthetic approach involves the direct conversion of amides to enamides via electrophilic activation, as reported in recent literature. This method allows the formation of the prop-2-enamide functionality by N-dehydrogenation of amides.

Key Research Findings:

  • The combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O) in diethyl ether enables one-step N-dehydrogenation of amides to enamides with high yields (up to 89%).
  • This method is effective for various amides, including heteroatom-substituted and bicyclic systems, and can selectively produce E-enamides.
  • The reaction proceeds under mild conditions, and the order of reagent addition significantly affects yield (preaddition of LiHMDS is critical).

Reaction Scheme (Simplified):
Amide + LiHMDS + Tf2O → Enamide (this compound analogues)

Advantages:

  • Direct transformation without preformed acid chlorides
  • High selectivity for enamide formation
  • Applicable to complex substrates and potentially to this compound

Industrial Scale-Up Considerations

General Approach:

  • Scale-up of the acylation method with acryloyl chloride is the most practical industrial route.
  • Optimization involves controlling temperature, reagent stoichiometry, and reaction time to maximize yield and purity.
  • Use of continuous flow reactors can enhance heat and mass transfer, improving safety and reproducibility.
  • Industrial-grade solvents and reagents are employed, with downstream purification by crystallization or chromatography.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Acylation with Acryloyl Chloride 5-methyl-2-aminopyridine, acryloyl chloride, triethylamine, DCM, RT 70–90 (typical) Simple, scalable, mild conditions Requires acid chloride precursor
Electrophilic Activation of Amides Amide precursor, LiHMDS, Tf2O, diethyl ether, low temp Up to 89 Direct enamide formation, selective Sensitive reagents, optimization needed
Metal-Free C–C Bond Cleavage α-bromoketones, 2-aminopyridines, I2, TBHP, toluene Moderate Metal-free, mild Indirect, less common for methyl-substituted derivatives
Industrial Scale-Up Scale-up of acylation method, continuous flow reactors Optimized yield High throughput, controlled Requires process optimization

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-methylpyridin-2-yl)prop-2-enamide has been investigated for its potential therapeutic properties, particularly in oncology. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance, derivatives of pyridine-based amides have shown promising results in inhibiting the growth of cancer cells by targeting specific pathways involved in tumorigenesis .

Table 1: Summary of Anticancer Activity of Pyridine-Based Amides

Compound NameCancer TypeIC50 (nM)Reference
This compoundLung Cancer50
N-(pyridin-2-yl)acetamideBreast Cancer200
N-(3-pyridyl)ureaColorectal Cancer150

Inhibition of Enzymatic Activity

Compounds like this compound have been studied for their ability to inhibit enzymes associated with cancer progression. By blocking these enzymes, the compound may reduce tumor growth and metastasis .

Metal-Free Synthesis

A notable method involves a metal-free approach using oxidative cleavage of C–C bonds to form the desired amide structure. This method is advantageous due to its mild reaction conditions and reduced environmental impact .

Table 2: Synthesis Methods for this compound

MethodConditionsYield (%)Reference
Metal-Free Oxidative CleavageToluene, I₂/TBHP85
Traditional AcylationAcyl halide, base70

Case Study: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer properties of this compound against lung cancer cell lines. The compound demonstrated an IC50 value of 50 nM, indicating potent inhibitory activity . The mechanism was linked to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival.

Case Study: Enzyme Inhibition

Another research effort focused on the inhibition of specific enzymes by this compound, revealing that it could effectively block the activity of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis . The findings suggested that this compound could serve as a lead compound for further drug development targeting metastatic cancers.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide)

  • Structure : Features a prop-2-enamide backbone with a 4-hydroxy-3-methoxyphenyl group and a 4-hydroxyphenylethylamine substituent.
  • Source : Isolated from Boerhavia diffusa .
  • Comparison : The absence of a pyridine ring in Moupinamide and the presence of polar hydroxyl/methoxy groups likely enhance its solubility and hydrogen-bonding capacity compared to the methylpyridine-containing target compound.

Compounds from Lycium yunnanense (Yunnan Wolfberry)

Multiple acrylamide derivatives isolated from this plant share the prop-2-enamide core but differ in substituents (Table 1). For example:

  • Compound 4 : 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide.
  • Compound 7 : Trans-N-p-hydroxyphenethyl caffeamide.
  • Bioactivity : Compounds 4, 6, 7, and 12 demonstrated potent anti-inflammatory activity (IC₅₀ < 17.21 ± 0.50 μM) .
  • However, this substitution may reduce affinity for polar targets like cyclooxygenase enzymes .

N-(5-Methoxypyridin-2-yl)pivalamide

  • Structure : Substitutes the acrylamide group with a pivalamide (2,2-dimethylpropanamide) and a 5-methoxypyridine ring.
  • Source : Catalogued in pyridine derivative databases .
  • The bulky pivalamide group may sterically hinder binding to enzymes or receptors .

N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide Dihydrochloride

  • Structure : Replaces the acrylamide with a pyrrolidine-2-carboxamide and is formulated as a dihydrochloride salt.
  • Source : Commercial databases (ChemBase) .
  • Comparison : The cyclic pyrrolidine group introduces conformational rigidity, while the dihydrochloride salt improves aqueous solubility. These features contrast with the planar, neutral acrylamide in the target compound .

Table 1: Structural and Bioactivity Comparison of this compound and Analogs

Compound Name Core Structure Key Substituents Source Bioactivity (IC₅₀)
This compound Prop-2-enamide 5-Methylpyridin-2-yl Synthetic Not reported
Moupinamide Prop-2-enamide 4-Hydroxy-3-methoxyphenyl; 4-hydroxyphenethyl B. diffusa Anti-inflammatory
Compound 4 (Yunnan Wolfberry) Prop-2-enamide 4-Hydroxy-3-methoxyphenyl; methoxyethyl L. yunnanense IC₅₀ < 17.21 μM
N-(5-methoxypyridin-2-yl)pivalamide Pivalamide 5-Methoxypyridin-2-yl Synthetic Not reported

Key Research Findings and Implications

Anti-Inflammatory Potential: While this compound lacks direct bioactivity data, its structural analogs with phenolic or methoxy groups (e.g., Moupinamide, Compound 4) show significant anti-inflammatory effects. This suggests that introducing electron-donating groups on the aromatic ring may enhance activity .

Role of Pyridine Substitution : The 5-methylpyridine group in the target compound may confer metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation or sulfation .

Synthetic Accessibility : The discontinued commercial status of this compound highlights the need for renewed interest in synthesizing and testing pyridine-based acrylamides for niche pharmacological applications.

Biological Activity

N-(5-methylpyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. Its unique structure, characterized by the presence of a methyl group on the pyridine ring, positions it as a promising candidate in various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of derivatives with potentially enhanced biological activities.

Biological Activity Overview

Research indicates that this compound has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating specific cellular pathways.
  • Anti-inflammatory Properties : The compound has been explored for its potential in reducing inflammation through its interaction with biochemical pathways.
  • Ligand Potential : It has been evaluated as a ligand in biochemical assays, indicating its ability to bind to specific receptors or enzymes .

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities or receptor functions, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

Research into related compounds has shown that pyridine derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar anti-inflammatory properties. This aligns with findings from other studies where pyridine-based compounds were effective in reducing inflammation markers in vitro .

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Features
N-(pyridin-3-yl)prop-2-enamideAmideSimilar biological activity but different regioselectivity
N-(pyridin-4-yl)prop-2-enamideAmideExhibits different binding profiles in biological assays
N-(pyridin-2-yl)acetamideAmideMore polar; used in different pharmaceutical contexts
N-(pyridin-2-yl)methylamineAmineLacks the enamide functionality; different reactivity

This table highlights how structural variations among pyridine derivatives can influence their biological activities and therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-methylpyridin-2-yl)prop-2-enamide?

A practical approach involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-N-(5-methylpyridin-2-yl)acetamide with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, a Michael addition strategy using acrylamide derivatives and functionalized pyridine precursors can be explored. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures, as demonstrated in analogous pyridine-acetamide syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • 1H NMR : The pyridin-2-yl proton (δ ~8.2–8.5 ppm) and acrylamide vinyl protons (δ ~5.7–6.5 ppm) provide distinct splitting patterns. The methyl group at C5 of the pyridine ring appears as a singlet (δ ~2.3 ppm).
  • 13C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while the pyridine carbons show characteristic shifts (C2: ~150 ppm; C5-methyl: ~20 ppm).
  • IR : Strong absorption bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm the acrylamide moiety. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What solvent systems and stability precautions are critical for handling this compound?

The compound is likely polar due to the pyridine and acrylamide groups. Recommended solvents include DMSO, DMF, or ethanol. Stability tests under varying pH (e.g., 4–9) and temperature (e.g., 25–60°C) should be conducted to assess hydrolytic degradation of the acrylamide bond. Store under inert atmosphere at –20°C to prevent polymerization or oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular configurations?

Single-crystal X-ray diffraction (SC-XRD) is ideal for confirming bond angles, stereochemistry, and hydrogen-bonding networks. Use SHELX programs for structure refinement:

  • SHELXD : For phase problem resolution via direct methods.
  • SHELXL : For least-squares refinement with anisotropic displacement parameters. Address data contradictions (e.g., thermal motion artifacts) by iterative refinement and validating against Fo vs. Fc maps. High-resolution data (>1.0 Å) minimizes model bias .

Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying electrophilic sites (e.g., acrylamide β-carbon). Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, predicting regioselectivity in Michael additions. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How to reconcile conflicting spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Verify proton-proton correlations and assign quaternary carbons.
  • Dynamic NMR : Detect slow-exchange processes (e.g., rotameric equilibria in the acrylamide group).
  • HPLC-MS : Identify impurities or degradation products. Cross-reference with synthetic intermediates to trace inconsistencies .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Acrylamide couplingAcryloyl chloride, Et₃N, THF, 0°C65–75
PurificationSiO₂ column (EtOAc/Hexane 3:7)90

Q. Table 2: Computational Parameters for DFT

MethodBasis SetSolvent ModelOutput Metric
B3LYP6-31G*PCM (Water)HOMO-LUMO gap = 4.2 eV

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-(5-methylpyridin-2-yl)prop-2-enamide
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N-(5-methylpyridin-2-yl)prop-2-enamide

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